GSK321

Description

Overview of Isocitrate Dehydrogenase Isoforms (IDH1, IDH2, IDH3) and Their Canonical Roles in Cellular Metabolism

Isocitrate dehydrogenase (IDH) is a critical enzyme in cellular metabolism, primarily known for its role in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. ontosight.aidergipark.org.tr This metabolic pathway is central to generating energy for the cell. ontosight.ai The primary function of IDH is to catalyze the oxidative decarboxylation of isocitrate into alpha-ketoglutarate (B1197944) (α-KG), a key metabolite. wikipedia.orgtaylorandfrancis.com This reaction is also a source of NADPH, a crucial reducing agent that protects the cell against oxidative stress and participates in various biosynthetic processes. nih.govmdpi.com

In humans, there are three main isoforms of IDH, each with distinct localizations and cofactors. ontosight.aiwikipedia.org

| Isoform | Location | Cofactor | Function |

| IDH1 | Cytosol & Peroxisomes | NADP+ | Catalyzes the reversible conversion of isocitrate to α-KG, a major source of cytosolic NADPH. ontosight.aidergipark.org.trwikipedia.org |

| IDH2 | Mitochondria | NADP+ | Catalyzes the same reversible reaction as IDH1 but within the mitochondrial matrix. ontosight.aidergipark.org.trwikipedia.org |

| IDH3 | Mitochondria | NAD+ | Functions as a key regulatory point in the TCA cycle, catalyzing the irreversible conversion of isocitrate to α-KG. ontosight.aiwikipedia.org |

Discovery and Significance of IDH1 Mutations in Oncogenesis

The involvement of IDH enzymes in cancer was largely unknown until landmark studies in 2008 and 2009 discovered recurrent mutations in the IDH1 gene. nih.govnih.gov These mutations were identified through large-scale genome sequencing projects in patients with glioblastoma, the most aggressive type of brain tumor. nih.govdrugdiscoverynews.com Subsequent research confirmed that heterozygous point mutations in IDH1, and to a lesser extent IDH2, are highly prevalent in lower-grade gliomas (astrocytomas and oligodendrogliomas), secondary glioblastomas, and acute myeloid leukemia (AML). nih.govfrontierspartnerships.org The discovery highlighted a novel mechanism of tumorigenesis driven by a mutated metabolic enzyme. drugdiscoverynews.com

Neomorphic Enzyme Function of Mutant IDH1 (mIDH1)

Unlike typical cancer-associated mutations that inactivate tumor suppressor genes or activate proto-oncogenes, IDH1 mutations result in a "neomorphic" or new function. nih.govnih.govlife-science-alliance.org The mutations almost always occur at a single amino acid residue, arginine 132 (R132), within the enzyme's active site. researchgate.net While the mutant enzyme loses its ability to efficiently convert isocitrate to α-KG, it gains the novel catalytic function of reducing α-KG to D-2-hydroxyglutarate (D-2-HG), consuming NADPH in the process. nih.govlife-science-alliance.orgresearchgate.net This gain-of-function is considered the primary driver of the mutation's oncogenic effects. plos.org

The development of specific inhibitors targeting this neomorphic activity is a key therapeutic strategy. GSK321 is a potent, allosteric inhibitor that selectively targets the mutant IDH1 enzyme. nih.govnih.gov It binds to a site distinct from the active site, locking the enzyme in an inactive conformation and preventing the production of D-2-HG. nih.govnih.govnih.gov Research has demonstrated its high potency against various clinically relevant R132 mutations. nih.gov

Table 1: Inhibitory Potency of this compound on Mutant IDH1 Enzymes IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

| Mutant IDH1 Enzyme | IC50 Value (nM) |

|---|---|

| R132H | 4.6 |

| R132C | 3.8 |

| R132G | 2.9 |

| Wild-Type (WT) IDH1 | 46 |

Data sourced from MedchemExpress.com, Okoye-Okafor et al., 2015. nih.govmedchemexpress.com

Production and Accumulation of the Oncometabolite D-2-Hydroxyglutarate (2-HG)

The neomorphic activity of mutant IDH1 leads to the massive production and accumulation of D-2-hydroxyglutarate (2-HG), a metabolite normally present at very low levels in cells. plos.orgnih.gov In tumors with IDH1 mutations, 2-HG can reach millimolar concentrations, earning it the designation of an "oncometabolite." nih.gov The accumulation of 2-HG is a shared and critical feature of all cancer-associated IDH1 and IDH2 mutations and is believed to be central to their role in driving cancer development. plos.org

Pathobiological Consequences of 2-HG Accumulation

The accumulation of 2-HG has widespread effects on cellular biology, primarily through its ability to act as a competitive inhibitor of a class of enzymes that depend on its structural analog, α-KG. nih.govstemcell.comsigmaaldrich.com

Epigenetic Dysregulation via Inhibition of α-Ketoglutarate-Dependent Dioxygenases

D-2-HG is structurally very similar to α-KG, differing only by the substitution of a hydroxyl group for a keto group at the C2 position. nih.gov This similarity allows 2-HG to competitively bind to and inhibit the activity of numerous α-KG-dependent dioxygenases. nih.govstemcell.comresearchgate.net These enzymes are involved in a wide range of cellular processes, but their role in regulating the epigenome is particularly critical to IDH-mutant cancers. stemcell.comnih.gov By inhibiting these enzymes, 2-HG leads to genome-wide alterations in DNA and histone methylation, ultimately disrupting normal gene expression and blocking cellular differentiation. stemcell.comfrontiersin.org

Histone Demethylases (e.g., KDM4A, KDM4C, KDM2A)

Among the most important targets of 2-HG are the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). nih.govfrontiersin.orgtermedia.pl These enzymes use α-KG as a cofactor to remove methyl groups from histone proteins, a key process in epigenetic regulation. The inhibition of these demethylases by 2-HG leads to a state of histone hypermethylation. nih.govtermedia.pl

Research has identified several specific JmjC histone demethylases that are inhibited by 2-HG in the context of gliomagenesis, including:

KDM4A (JMJD2A) : Inhibition of KDM4A by 2-HG has been linked to increased methylation of histone H3 at lysine (B10760008) 9 (H3K9) and H3 at lysine 36 (H3K36). nih.gov More recent findings suggest that R-2HG-mediated inhibition of KDM4A can lead to defects in telomere replication and subsequent genomic instability. nih.gov

KDM4C (JMJD2C) : This demethylase is also inhibited by 2-HG, contributing to the global hypermethylation phenotype. nih.govtermedia.pl

KDM2A (JHDM1A) : Elevated 2-HG levels from mutant IDH1 have been shown to inhibit KDM2A, which is involved in demethylating H3K36. termedia.pl

The widespread epigenetic disruption caused by the inhibition of these and other α-KG-dependent dioxygenases is a fundamental mechanism by which IDH1 mutations drive tumorigenesis, creating the rationale for the development of targeted inhibitors like this compound. frontiersin.org

TET DNA Demethylases

The oncometabolite 2-HG, produced by mutant IDH enzymes, is structurally similar to α-KG. nih.gov This similarity allows it to act as a competitive inhibitor of α-KG-dependent dioxygenases, a large family of enzymes that includes the ten-eleven translocation (TET) family of DNA hydroxylases. nih.govmdpi.com TET enzymes play a crucial role in DNA demethylation by converting 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), initiating a process that ultimately leads to the removal of the methyl group. mdpi.com

By inhibiting TET enzymes, 2-HG disrupts this normal demethylation process. mdpi.commdpi.com This interference leads to a state of widespread DNA hypermethylation, particularly at CpG islands, which are regions with a high frequency of cytosine-guanine sites. mdpi.comaacrjournals.org This resulting "CpG Island Methylator Phenotype" (G-CIMP) is a characteristic feature of IDH-mutant tumors. mdpi.comoncotarget.com The inhibition of TET activity and the subsequent alteration of the epigenetic landscape are considered central to the oncogenic effects of IDH mutations. nih.govresearchgate.net

Impairment of Cellular Differentiation

The epigenetic alterations caused by 2-HG-mediated inhibition of TET enzymes have profound consequences on cellular differentiation. nih.govdovepress.com Normal cellular differentiation relies on precise gene expression programs, which are heavily influenced by the epigenetic state of the cell. The widespread hypermethylation induced by IDH mutations can silence the expression of genes that are critical for guiding stem and progenitor cells toward their mature, differentiated states. portlandpress.comoncotarget.com

This results in a "block" in cellular differentiation, where hematopoietic progenitor cells or glial precursor cells are maintained in an immature, undifferentiated state. portlandpress.comoncotarget.commdpi.com For example, in IDH-mutant AML, the normal maturation of myeloid cells is impaired, leading to an accumulation of leukemic blasts. portlandpress.commdpi.com Similarly, in gliomas, IDH mutations are thought to lock cells in a progenitor-like state, preventing their terminal differentiation. portlandpress.comoncotarget.com This differentiation block is a key step in the development of cancer, as it allows for the malignant expansion of these undifferentiated, self-renewing cells. oncotarget.com

Contribution to Malignant Transformation

The combination of epigenetic reprogramming and impaired cellular differentiation is a potent driver of malignant transformation. IDH mutations are considered an early event in the development of certain cancers, such as lower-grade gliomas. nih.govaacrjournals.orgjbpml.org.br The hypermethylation phenotype established by the mutant enzyme can lead to the silencing of tumor suppressor genes and alter chromatin structure, creating a permissive environment for tumor growth. aacrjournals.orgresearchgate.net

For instance, studies have shown that IDH-dependent hypermethylation can disrupt the binding of insulator proteins like CTCF. aacrjournals.org This disruption can lead to the breakdown of chromatin boundaries that normally separate genes, resulting in the aberrant activation of oncogenes like PDGFRA by enhancers from neighboring genes. aacrjournals.org This oncogene activation, coupled with the block in cellular differentiation that provides a population of cells capable of sustained proliferation, contributes directly to tumor initiation and progression. portlandpress.comaacrjournals.org While IDH mutations alone can initiate these changes, the subsequent acquisition of additional genetic alterations often drives the progression to higher-grade, more aggressive tumors. jbpml.org.brbiorxiv.orgdovepress.com

Mutant IDH1 as a Therapeutic Target in Cancer Research

The discovery that a specific, mutated enzyme drives the production of an oncometabolite presents a clear and attractive therapeutic target. nih.gov Inhibiting the neomorphic activity of mutant IDH1 offers a way to specifically target cancer cells while sparing healthy cells that only express the wild-type enzyme. The goal of such inhibitors is to block the production of 2-HG, thereby restoring normal TET enzyme function, reversing the epigenetic blockade, and allowing cancer cells to differentiate. dovepress.comdovepress.com

This compound is a potent and selective allosteric inhibitor of mutant IDH1. nih.govmedchemexpress.com It was developed by GlaxoSmithKline through the optimization of a tetrahydropyrazolopyridine series of compounds. nih.gov Unlike inhibitors that bind to the enzyme's active site, this compound binds to an allosteric pocket, which is a site distinct from the active site. nih.govnih.gov This binding locks the enzyme in an inactive conformation. nih.govchemicalprobes.org A key advantage of this allosteric mechanism is that the inhibitor does not make direct contact with the mutated residue itself, allowing this compound to potently inhibit various clinically relevant IDH1 R132 mutants. nih.govnih.gov

Preclinical studies have demonstrated the effectiveness of this compound. In cellular assays, it potently reduces the intracellular levels of 2-HG in cancer cells harboring IDH1 mutations. nih.govmedchemexpress.com This reduction in the oncometabolite leads to a reversal of the hypermethylation patterns and promotes the differentiation of cancer cells. frontiersin.orgnih.gov For example, in primary IDH1-mutant AML cells, treatment with this compound has been shown to abrogate the myeloid differentiation block and induce granulocytic differentiation. frontiersin.orgnih.govmolnova.com

Data Tables

Table 1: Biochemical Potency of this compound Against IDH1 Variants This table shows the half-maximal inhibitory concentration (IC50) of this compound against different mutant forms of the IDH1 enzyme and the wild-type (WT) version. Lower values indicate higher potency.

| Enzyme Target | IC50 (nM) |

|---|---|

| IDH1 R132G | 2.9 |

| IDH1 R132C | 3.8 |

| IDH1 R132H | 4.6 |

| IDH1 Wild-Type | 46 |

Data sourced from multiple studies. nih.govmedchemexpress.commolnova.com

Table 2: Cellular Activity of this compound This table shows the half-maximal effective concentration (EC50) of this compound required to inhibit the production of 2-hydroxyglutarate (2-HG) within cancer cells.

| Cell Line | IDH1 Mutation | Cellular 2-HG EC50 (nM) |

|---|---|---|

| HT1080 Fibrosarcoma | R132C | 85 |

Data sourced from a 24-hour treatment study. nih.gov

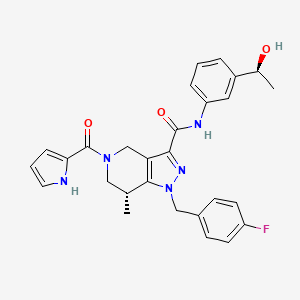

Structure

3D Structure

Properties

IUPAC Name |

(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1S)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFDDVKCCBDPQZ-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)[C@H](C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Identification and Biochemical Characterization of Gsk321

Discovery and Development History of GSK321

The discovery and development of this compound stemmed from efforts to identify small molecule inhibitors capable of targeting the neomorphic activity of mutant IDH1. nih.govbioworld.com

High-Throughput Biochemical Screening Approaches

The identification of inhibitors like this compound typically involved high-throughput biochemical screening (HTS) approaches. A high-throughput biochemical screen targeting an IDH1 heterodimer composed of the R132H mutant and wild-type IDH1 was instrumental in identifying initial lead series of inhibitors. nih.gov This screening process aimed to find compounds that could inhibit the production of 2-HG by the mutant enzyme. nih.govxiahepublishing.com Initial hits from such screens often require subsequent optimization to improve potency, selectivity, and other pharmacological properties. bioworld.comacs.org For instance, a primary HTS against the R132H mutant form of IDH1 using a large compound collection successfully identified initial hits based on their ability to inhibit the enzyme in biochemical assays. acs.org

Structure-Activity Relationship (SAR) Studies for Potency and Selectivity (e.g., Optimization from GSK990)

Following initial screening, extensive structure-activity relationship (SAR) studies were conducted to optimize the identified lead compounds. nih.gov These studies involved modifying the chemical structure of the hits and evaluating the impact of these modifications on enzymatic potency and selectivity. nih.gov this compound was developed through the optimization of earlier chemical series, such as a tetrahydropyrazolopyridine (THPP) series. nih.gov Specifically, this compound was developed by GlaxoSmithKline after optimizing the structure of GSK990. frontiersin.orgresearchgate.net GSK990 is a structurally related compound that showed only modest or no inhibitory activity against mutant IDH1, particularly in cellular assays. nih.govthesgc.org SAR studies revealed preferences for specific substitutions on the aniline (B41778) ring and the THPP core, which contributed to improved biochemical potency. nih.gov The optimization efforts aimed to enhance the inhibitory activity against mutant IDH1 isoforms while minimizing activity against wild-type IDH1 and other related enzymes like IDH2. nih.govmedchemexpress.com This optimization process led to the identification of this compound as a highly potent inhibitor of mutant IDH1 enzymes. nih.gov

Enzymatic Inhibition Profile of this compound

This compound functions as a potent and selective allosteric inhibitor of mutant IDH1 enzymes. nih.govnih.gov It binds to an allosteric pocket at the dimer interface of the IDH1 enzyme, distinct from the active site where the substrate and cofactor bind. nih.govfrontiersin.orgnih.gov This binding stabilizes an open, inactive conformation of the enzyme, thereby preventing the conversion of α-KG to 2-HG. frontiersin.orgnih.gov

Potency Against Mutant IDH1 Isoforms (R132H, R132C, R132G)

This compound demonstrates high potency against the most common mutant IDH1 isoforms. nih.govmedchemexpress.com Its inhibitory activity has been quantified through biochemical assays, particularly by measuring the half-maximal inhibitory concentration (IC50). nih.govmedchemexpress.com

Biochemical assays, often measuring the reduction of 2-HG production or NADPH oxidation, have been used to determine the IC50 values of this compound against different mutant IDH1 enzymes. nih.govmedchemexpress.com The IC50 represents the concentration of the inhibitor required to inhibit 50% of the enzyme activity. This compound has shown low nanomolar IC50 values against the R132H, R132C, and R132G mutant IDH1 isoforms. nih.govmedchemexpress.com

The following table summarizes the biochemical IC50 values of this compound against key IDH1 isoforms:

| IDH1 Isoform | Biochemical IC50 (nM) | Source |

| R132H | 4.6 | nih.govmedchemexpress.com |

| R132C | 3.8 | nih.govmedchemexpress.com |

| R132G | 2.9 | nih.govmedchemexpress.com |

| Wild-type | 46 | nih.govmedchemexpress.com |

These values indicate that this compound is highly potent against the tested mutant forms of IDH1, with slightly higher potency observed against the R132G and R132C mutants compared to R132H in biochemical assays. nih.govmedchemexpress.com

Selectivity Profile

A crucial aspect of this compound's characterization is its selectivity profile. This compound exhibits significant selectivity for mutant IDH1 over wild-type IDH1 and other related enzymes like IDH2. nih.govglpbio.commedchemexpress.com Biochemical and functional assays have shown that this compound has modest activity against wild-type IDH1 (IC50 of 46 nM) nih.govmedchemexpress.com and minimal to no inhibitory activity against IDH2 proteins. nih.govmedchemexpress.com Specifically, it has shown greater than 100-fold selectivity over IDH2. glpbio.commedchemexpress.com Chemoproteomic studies have further confirmed the high selectivity of this compound for IDH1 within a cellular context. nih.govthesgc.org This selectivity is important to minimize potential off-target effects and to specifically target the aberrant activity of the mutant enzyme. nih.gov

Differentiation from Wild-Type IDH1

This compound exhibits selectivity for mutant IDH1 over wild-type IDH1. nih.govmedchemexpress.comnordicbiosite.com While potent against mIDH1 variants with IC50 values in the low nanomolar range, this compound shows modest activity against WT IDH1, with an IC50 of 46 nM. nih.govmedchemexpress.com This differential activity is crucial for targeting the neomorphic enzymatic activity of mIDH1 while minimizing potential effects on the normal function of WT IDH1. nih.govfrontiersin.orgfrontiersin.org Although some studies suggest the selectivity may not solely stem from binding affinity to the resting forms of the enzymes, this compound's inhibitory effect is significantly more pronounced on the mutant forms. acs.org

Selectivity Over IDH2

This compound demonstrates high selectivity for IDH1 over IDH2 proteins. nih.govmedchemexpress.comnordicbiosite.comabmole.com Biochemical and functional assays have shown minimal to no inhibitory activity of this compound against IDH2 proteins. nih.gov Specifically, this compound exhibits greater than 100-fold selectivity over IDH2. medchemexpress.comarctomsci.comnordicbiosite.comabmole.comglpbio.com IC50 values against IDH2 variants like R140Q and R172S are significantly higher compared to its potency against mIDH1. nih.gov

| IDH2 Variant | IC50 (nM) |

| R140Q | 1358 |

| R172S | 1034 |

| Wild-Type | 496 |

Data based on biochemical assays. nih.gov

Mechanism of Enzyme Inhibition: Allosteric Binding

This compound functions as an allosteric inhibitor of mutant IDH1. nih.govresearchgate.netnih.govpatsnap.com This means it binds to a site on the enzyme distinct from the active site where the substrate (α-ketoglutarate) and cofactor (NADP+) typically bind. nih.govpatsnap.comosti.govxiahepublishing.com This allosteric binding mode is consistent with its ability to inhibit multiple different R132 mutants of IDH1. nih.govresearchgate.netnih.gov

Identification of the Allosteric Binding Pocket on mIDH1 Homodimer

Crystallographic studies have revealed that this compound binds to an allosteric pocket located on the mIDH1 homodimer. nih.govresearchgate.netnih.gov This pocket is formed when the human IDH1 enzyme is in an open, cofactor-bound conformation. nih.govresearchgate.netnih.gov One molecule of this compound binds to each monomer within the IDH1 R132H dimer. nih.govresearchgate.netnih.govmdpi.com The binding site is situated near the dimer interface. osti.gov

Molecular Interactions and Key Residues Involved (e.g., Ile128, Pro127, Trp124, Arg119, Leu120)

The allosteric binding pocket for this compound on the mIDH1 R132H monomer is primarily lined by specific amino acid residues. nih.govresearchgate.netnih.govmdpi.com These include Ile128, Pro127, Trp124, Arg119, and Leu120, which form three sides of the pocket. nih.govresearchgate.netnih.govmdpi.com The remaining side is composed of residues from a dynamic segment of the polypeptide chain known as Seg-2, including Val281, Gly284, and Tyr285. nih.govresearchgate.net While the inhibitor binds mainly through hydrogen bonds to the backbone of IDH1, the 4-fluorophenyl group of this compound favorably occupies a lipophilic region within the pocket. nih.govresearchgate.net

Impact on Enzyme Conformation and Catalytic Inactivity

Binding of this compound to the allosteric pocket locks the mIDH1 enzyme in a catalytically inactive conformation. researchgate.netxiahepublishing.comresearchgate.net The crystal structure of this compound bound to the R132H IDH1 homodimer in the presence of NADP+ shows the enzyme in an open, cofactor-bound form. nih.govresearchgate.net This allosteric binding stabilizes this open conformation, preventing the enzyme from transitioning to the closed, catalytically active state required for its neomorphic activity of converting α-KG to 2-HG. nih.govresearchgate.netxiahepublishing.com This conformational change disrupts the spatial arrangement of residues necessary for substrate and metal binding. researchgate.net

Relationship to NADP+ and Mutant Residue (His132) Interactions

In the this compound-IDH1 complex, the inhibitor does not make direct contact with the cofactor NADP+ or with the mutated residue at position 132 (His132). nih.govresearchgate.netfrontiersin.orgnih.govmdpi.com The allosteric binding site is distinct from the NADP+ binding site and the location of the mutated residue. nih.govresearchgate.netfrontiersin.orgnih.govmdpi.com The ability of this compound to potently inhibit various R132 mutants is consistent with this allosteric binding mode, as it does not rely on direct interaction with the variable residue at position 132. nih.govresearchgate.netnih.gov Furthermore, because the binding is allosteric and does not compete with the tightly bound cofactor NADP+, this compound maintains excellent potency in cellular environments. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 91864709 researchgate.netlabsolu.ca or 165412569 nih.gov (Note: Different CIDs found, 91864709 is associated with the specific structure provided in one source, 165412569 is listed for (S,R)-Gsk321.) |

| NADP+ | 5860 |

| Isocitrate | 784 |

| α-ketoglutarate | 51 |

| 2-hydroxyglutarate | 113038B (as part of a product name) medchemexpress.com, 102646 (D-2-Hydroxyglutaric acid) |

Note: PubChem CIDs for common metabolites like Isocitrate, α-ketoglutarate, and 2-hydroxyglutarate are included for completeness based on the context of IDH enzyme activity. The specific stereoisomer of 2-HG produced by mIDH1 is D-2-hydroxyglutarate. frontiersin.org

This compound: A Potent Allosteric Inhibitor of Mutant Isocitrate Dehydrogenase 1

This compound is a chemical compound characterized as a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) enzymes. nih.govresearchgate.net Developed by GlaxoSmithKline, it belongs to a series of novel allosteric inhibitors designed to target various mutant forms of IDH1 implicated in cancers such as acute myeloid leukemia (AML). nih.govresearchgate.net this compound was identified and optimized from a tetrahydropyrazolopyridine (THPP) chemical series during a high-throughput screen focused on an IDH1 heterodimer comprising the R132H mutation and wild-type (WT) IDH1. nih.govresearchgate.net

This compound is recognized for its high potency against several clinically relevant mIDH1 enzymes. nih.gov Its inhibitory strength has been quantified through half maximal inhibitory concentration (IC50) values across different IDH1 mutations. nih.govmedchemexpress.com

| IDH1 Variant | IC50 (nM) |

| R132H | 4.6 |

| R132C | 3.8 |

| R132G | 2.9 |

| Wild-Type | 46 |

Data based on biochemical assays. nih.govmedchemexpress.com

In cellular studies, this compound effectively inhibited the production of intracellular 2-hydroxyglutarate (2-HG) in IDH1 mutant cells, such as HT1080 fibrosarcoma cells carrying the R132C mutation, with a half-maximal effective concentration (EC50) of 85 nM. nih.govmedchemexpress.comarctomsci.com The reduction in intracellular 2-HG levels induced by this compound is both rapid and reversible upon removal of the compound. nih.gov

Differentiation from Wild-Type IDH1

This compound demonstrates selective inhibition of mutant IDH1 over its wild-type counterpart. nih.govmedchemexpress.comnordicbiosite.com While exhibiting potent activity against mIDH1 variants with IC50 values in the low nanomolar range, this compound shows more modest activity against WT IDH1, with an IC50 of 46 nM. nih.govmedchemexpress.com This selectivity is important for specifically targeting the neomorphic enzymatic function of mIDH1 while largely preserving the normal metabolic role of WT IDH1. nih.govfrontiersin.orgfrontiersin.org Although the precise basis for this selectivity may involve factors beyond simple binding affinity to the resting enzyme states, this compound's inhibitory effect is markedly stronger on the mutant forms. acs.org

Selectivity Over IDH2

This compound exhibits high selectivity for IDH1 over IDH2 proteins. nih.govmedchemexpress.comnordicbiosite.comabmole.com Biochemical and functional assays have indicated minimal to no inhibitory activity of this compound against IDH2 proteins. nih.gov Notably, this compound shows greater than 100-fold selectivity over IDH2. medchemexpress.comarctomsci.comnordicbiosite.comabmole.comglpbio.com Its IC50 values against IDH2 variants such as R140Q and R172S are significantly higher compared to its potency against mIDH1. nih.gov

| IDH2 Variant | IC50 (nM) |

| R140Q | 1358 |

| R172S | 1034 |

| Wild-Type | 496 |

Data based on biochemical assays. nih.gov

Mechanism of Enzyme Inhibition: Allosteric Binding

This compound functions through an allosteric mechanism to inhibit mutant IDH1. nih.govresearchgate.netnih.govpatsnap.com This involves binding to a regulatory site on the enzyme that is physically separate from the active site where the substrate (α-ketoglutarate) and cofactor (NADP+) bind. nih.govpatsnap.comosti.govxiahepublishing.com This allosteric mode of binding explains its effectiveness against multiple different R132 mutants of IDH1. nih.govresearchgate.netnih.gov

Mechanism of Enzyme Inhibition: Allosteric Binding

Identification of the Allosteric Binding Pocket on mIDH1 Homodimer

Crystallographic studies have been instrumental in identifying the allosteric binding pocket for this compound on the mIDH1 homodimer. nih.govresearchgate.netnih.gov This pocket becomes accessible when the human IDH1 enzyme adopts an open conformation while bound to its cofactor. nih.govresearchgate.netnih.gov Within the IDH1 R132H dimer, one molecule of this compound binds to each monomer. nih.govresearchgate.netnih.govmdpi.com The binding site is located in proximity to the interface between the two monomers. osti.gov

Molecular Interactions and Key Residues Involved (e.g., Ile128, Pro127, Trp124, Arg119, Leu120)

The allosteric binding pocket occupied by this compound on the mIDH1 R132H monomer is defined by interactions with specific amino acid residues. nih.govresearchgate.netnih.govmdpi.com These include Ile128, Pro127, Trp124, Arg119, and Leu120, which form three sides of the pocket. nih.govresearchgate.netnih.govmdpi.com The fourth side is contributed by residues from a flexible region known as Seg-2, such as Val281, Gly284, and Tyr285. nih.govresearchgate.net While hydrogen bonds with the protein backbone contribute to binding, the 4-fluorophenyl group of this compound is accommodated within a lipophilic subpocket. nih.govresearchgate.net

Impact on Enzyme Conformation and Catalytic Inactivity

The binding of this compound to the allosteric site stabilizes the mIDH1 enzyme in a catalytically inactive conformation. researchgate.netxiahepublishing.comresearchgate.net The crystal structure of this compound bound to the R132H IDH1 homodimer with NADP+ present shows the enzyme in an open, cofactor-bound state. nih.govresearchgate.net This allosteric interaction prevents the necessary conformational changes that would allow the enzyme to transition to the closed, active state required for the conversion of α-KG to 2-HG. nih.govresearchgate.netxiahepublishing.com This conformational restriction disrupts the proper alignment of residues essential for substrate and metal binding. researchgate.net

Relationship to NADP+ and Mutant Residue (His132) Interactions

Importantly, in the complex formed between this compound and IDH1, the inhibitor does not establish direct contact with either the NADP+ cofactor or the mutated residue at position 132 (His132). nih.govresearchgate.netfrontiersin.orgnih.govmdpi.com The allosteric binding site is distinct from both the NADP+ binding site and the location of the mutation. nih.govresearchgate.netfrontiersin.orgnih.govmdpi.com This lack of direct interaction with the variable R132 residue is consistent with this compound's ability to potently inhibit various R132 mutants. nih.govresearchgate.netnih.gov Furthermore, because its binding is allosteric and does not compete with the tightly bound NADP+ cofactor, this compound maintains high potency in cellular environments. nih.gov

Cellular and Molecular Mechanisms of Action of Gsk321

Reduction of Oncometabolite 2-HG Levels

Mutant IDH1 enzymes gain a new function, which is the conversion of α-ketoglutarate to 2-HG. nih.gov High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic changes that contribute to oncogenesis. nih.govnih.gov GSK321 is designed to specifically inhibit this mutant enzyme activity. nih.gov

Concentration-Dependent Decrease of Intracellular 2-HG in mIDH1-Mutant Cells

This compound demonstrates a potent, concentration-dependent reduction of intracellular 2-HG levels in cancer cells with IDH1 mutations. In HT-1080 fibrosarcoma cells, which have an R132C IDH1 mutation, this compound inhibited the production of intracellular 2-HG with a half-maximal effective concentration (EC50) of 85 nM after 24 hours of treatment. nih.govmedkoo.com Furthermore, in ex vivo studies using primary acute myeloid leukemia (AML) cells with an R132G IDH1 mutation, a 78% inhibition of intracellular 2-HG was observed at a concentration of 1.7 μM. nih.gov

Treatment of various IDH1 mutant primary AML cells (R132G, R132C, and R132H) with 3 μM this compound for six days resulted in a significant decrease in intracellular 2-HG levels. nih.govresearchgate.net Specifically, the fold change in 2-HG levels relative to controls was 0.13 for R132G, 0.15 for R132C, and 0.29 for R132H mutants. nih.govresearchgate.net

Inhibition of 2-HG by this compound in IDH1-Mutant Cells

| Cell Line/Sample Type | IDH1 Mutation | This compound Concentration | Treatment Duration | Effect on Intracellular 2-HG | Reference |

|---|---|---|---|---|---|

| HT-1080 Fibrosarcoma | R132C | EC50 = 85 nM | 24 hours | Potent inhibition | nih.govmedkoo.com |

| Primary AML Cells | R132G | 1.7 μM | Not Specified | 78% inhibition | nih.gov |

| Primary AML Cells | R132G | 3 μM | 6 days | 0.13-fold of control | nih.govresearchgate.net |

| Primary AML Cells | R132C | 3 μM | 6 days | 0.15-fold of control | nih.govresearchgate.net |

| Primary AML Cells | R132H | 3 μM | 6 days | 0.29-fold of control | nih.govresearchgate.net |

Temporal Kinetics of 2-HG Inhibition and Reversibility Studies

The inhibitory effect of this compound on 2-HG production is rapid and can be sustained over time with continuous treatment. Significant inhibition of 2-HG is observed within 24 hours of exposure to the compound. nih.govresearchgate.net In long-term suspension cultures of primary IDH1 mutant AML cells, stable inhibition of intracellular 2-HG was maintained for 14 to 15 days, and even up to 22 days. nih.govresearchgate.net

Importantly, the effect of this compound is reversible. Following the removal of the compound (washout), 2-HG levels were found to recover to within 20% of the pre-treatment levels in just 14 hours, demonstrating the reversible nature of its binding to the mutant IDH1 enzyme. nih.gov

Impact on Epigenetic Regulation

The accumulation of 2-HG due to IDH1 mutations leads to a hypermethylator phenotype, characterized by increased methylation of both histones and DNA. frontiersin.orgnih.gov This epigenetic dysregulation is a key driver of the oncogenic process. nih.govfrontiersin.org this compound, by reducing 2-HG levels, can reverse these aberrant epigenetic marks. nih.govfrontiersin.org

Reversal of Histone Hypermethylation Patterns (e.g., H3K9me2)

One of the consequences of elevated 2-HG is the inhibition of histone lysine (B10760008) demethylases (KDMs). nih.gov This leads to the accumulation of repressive histone marks such as dimethylation of histone H3 at lysine 9 (H3K9me2). nih.gov Treatment with this compound has been shown to reverse this hypermethylation. In HT-1080 fibrosarcoma cells expressing the R132C IDH1 mutation, treatment with this compound (at concentrations of 0.5 μM and 5 μM) for 48 hours led to a marked decrease in H3K9me2 levels. nih.govmolnova.com

Induction of Global DNA Cytosine Hypomethylation

Elevated 2-HG also inhibits the TET family of enzymes, which are responsible for DNA demethylation, leading to DNA hypermethylation. nih.gov Treatment of primary IDH1 mutant AML cells with 3 μM this compound for six days induced a widespread reversal of this aberrant DNA hypermethylation. nih.gov Enhanced reduced representation bisulfite sequencing (ERRBS) analysis revealed a significant global hypomethylation, with 18,668 hypomethylated CpG loci compared to 10,153 hypermethylated loci in R132G IDH1 mutant AML cells treated with this compound versus controls. nih.govresearchgate.net This hypomethylation was observed across all somatic chromosomes. researchgate.net Strikingly, approximately 70% of the CpG sites that were previously identified as hypermethylated in IDH1 mutant AML cells became hypomethylated following this compound treatment, indicating a significant molecular reversal of the hypermethylation phenotype. nih.govresearchgate.net

Epigenetic Effects of this compound in IDH1-Mutant AML Cells

| Epigenetic Mark | Cell Type | This compound Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| H3K9me2 | HT-1080 Fibrosarcoma (R132C) | 0.5-5 μM for 48 hours | Markedly decreased levels | nih.govmolnova.com |

| Global DNA Cytosine Methylation | Primary AML Cells (R132G) | 3 μM for 6 days | 18,668 hypomethylated vs. 10,153 hypermethylated CpG loci | nih.govresearchgate.net |

| Hypermethylated Genes in IDH1 mutant AML | Primary AML Cells | 3 μM for 6 days | ~70% (546 out of 784) of hypermethylated CpGs became hypomethylated | nih.govresearchgate.net |

Modulation of Gene Expression Profiles Associated with Epigenetic Reprogramming

The reversal of epigenetic marks by this compound is associated with changes in gene expression, promoting cellular differentiation. nih.gov In primary IDH1 mutant AML cells, treatment with this compound led to the abrogation of the myeloid differentiation block and induced granulocytic differentiation. nih.govmedchemexpress.com This was confirmed by an increase in the expression of the granulocytic marker CD15. nih.gov Gene expression profiling of R132G IDH1 AML cells treated with this compound revealed enrichment of genes and biological processes associated with the regulation of myeloid differentiation. nih.govresearchgate.net This indicates that the epigenetic reprogramming induced by this compound can restore normal cellular processes that are blocked by the oncometabolic activity of mutant IDH1. nih.gov

Effects on Cellular Processes

This compound's primary effect stems from its ability to inhibit the neomorphic activity of mutant IDH1 enzymes, which pathologically convert α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG). researchgate.netxiahepublishing.com By blocking the production of 2-HG, this compound influences fundamental cellular processes, including differentiation and proliferation. medchemexpress.comnih.govfrontiersin.org

A hallmark of certain leukemias, such as those with IDH1 mutations, is a blockage in the differentiation of myeloid progenitor cells. nih.govmdpi.com this compound has been shown to overcome this differentiation arrest, promoting the maturation of leukemic cells. nih.govmedchemexpress.comcenmed.com This effect is observed in both the bulk population of leukemic blasts and in the more primitive, stem-like cell populations. medchemexpress.comnih.govresearchgate.net

Treatment of primary IDH1 mutant AML cells with this compound induces clear morphological and functional changes consistent with granulocytic differentiation. nih.govxiahepublishing.com Researchers have observed an increase in cells featuring indented and segmented nuclei, which are characteristic features of maturing granulocytes. nih.gov This process effectively reverses the differentiation block that characterizes these cancer cells. nih.govmedchemexpress.com In vitro studies show that this induction of differentiation occurs in AML cells with various IDH1 mutations, including R132H, R132C, and R132G. nih.gov

The differentiation-inducing effects of this compound are not limited to the more mature leukemic blasts. nih.govresearchgate.net The compound also promotes the differentiation of more immature, stem-like cancer cells. medchemexpress.comnih.govmdpi.com This is a crucial finding, as these stem-like cells are often responsible for disease relapse. By targeting these primitive cells, this compound helps to deplete the leukemic stem cell pool. nih.gov

The process of induced differentiation is further confirmed by changes in the expression of cell surface markers. nih.gov Flow cytometry analyses have demonstrated a significant and consistent increase in the expression of the granulocytic marker CD15 on IDH1 mutant AML cells following treatment with this compound. nih.govnih.gov Similarly, an upregulation of the differentiation marker CD38 has been observed. nih.gov This upregulation occurs in both the blast and the more mature granulocytic/monocytic cell fractions. nih.gov

| IDH1 Mutation | Marker | Fold Change vs. Control (GSK990) | Treatment Duration | Source |

|---|---|---|---|---|

| R132G | CD15 | 7.4 ± 0.4 | 6-7 days | nih.gov |

| R132C | CD15 | 1.9 ± 0.6 | 6-7 days | nih.gov |

| R132H | CD15 | 9.0 ± 7.2 | 6-7 days | nih.gov |

The effect of this compound on cell proliferation is complex, demonstrating a biphasic pattern characterized by an initial increase in cell numbers followed by a subsequent inhibition of proliferation and induction of cell death. nih.govxiahepublishing.comresearchgate.net

Upon treatment with this compound, primary IDH1 mutant AML cells exhibit a significant, yet transient, increase in cell numbers, ranging from a 2-fold to a 15-fold increase. arctomsci.comnih.govresearchgate.net This effect typically peaks around day 9 of treatment. nih.gov This initial burst in cell count is associated with changes in the cell cycle. Specifically, after 7 days of treatment, there is a notable decrease in the percentage of quiescent (G0-phase) cells and a significant increase in the proportion of cells entering the G1-phase of the cell cycle. nih.govresearchgate.net

However, this proliferative phase is temporary. nih.gov After approximately 14 to 15 days of continuous exposure to this compound, the cell numbers revert to control levels, and a decrease in cell viability coupled with an increase in apoptosis (programmed cell death) is observed. nih.govxiahepublishing.comresearchgate.net

| IDH1 Mutation | Cell Cycle Phase | % of Cells (this compound) | % of Cells (Control) | Treatment Duration | Source |

|---|---|---|---|---|---|

| R132G | G0 | 36.7 ± 4.4% | 64.9 ± 2.4% (DMSO) | 7 days | researchgate.net |

| G1 | 57.9 ± 6.9% | 27.0 ± 2.6% (DMSO) | |||

| R132C | G0 | 24.0 ± 11.8% | 56.6 ± 15.3% (DMSO) | 7 days | researchgate.net |

| G1 | 66.8 ± 12.0% | 21.6 ± 11.8% (DMSO) |

Modulation of Cell Proliferation

Cell Cycle Distribution Analysis (e.g., Decrease in G0-phase, Increase in G1-phase)

This compound has been shown to influence the cell cycle distribution in primary acute myeloid leukemia (AML) cells harboring IDH1 mutations. medchemexpress.commolnova.com In studies involving IDH1-mutant AML cells, treatment with this compound led to a notable shift in the cell cycle phases. nih.gov

Specifically, after a 7-day treatment period, a significant and reproducible decrease in the population of quiescent cells (G0-phase) was observed in both R132G and R132C IDH1 mutant AML cells. nih.govresearchgate.net Concurrently, there was a significant increase in the percentage of cells in the G1-phase of the cell cycle for these same cell lines. nih.gov This effect on the cell cycle appears to be transient, as the differences were no longer prominent by day 15 of treatment. researchgate.net The analysis of the cell cycle distribution was conducted using Hoechst 33342 and Pyronin-Y staining. nih.gov

These findings suggest that by inhibiting mutant IDH1, this compound can modulate the proliferative state of cancer cells, forcing them out of quiescence and into an active phase of the cell cycle.

| IDH1 Mutation | Treatment Group | % Cells in G0-phase (Mean ± SD) | % Cells in G1-phase (Mean ± SD) |

|---|---|---|---|

| R132G | This compound | 36.7 ± 4.4 | 57.9 ± 6.9 |

| GSK990 (Control) | 65.7 ± 6.5 | 25.3 ± 2.5 | |

| DMSO (Control) | 64.9 ± 2.4 | 27.0 ± 2.6 | |

| R132C | This compound | 24.0 ± 11.8 | 66.8 ± 12.0 |

| GSK990 (Control) | 54.1 ± 3.8 | 30.6 ± 8.9 | |

| DMSO (Control) | 56.6 ± 15.3 | 21.6 ± 11.8 |

Prevention of Cytoplasmic Glutamine Reductive Carboxylation

This compound plays a crucial role in preventing the metabolic process of cytoplasmic glutamine reductive carboxylation. molnova.commolnova.com This pathway becomes particularly important for cell survival and proliferation under conditions of metabolic stress, such as when oxidative glucose metabolism is impaired. larvol.comresearchgate.net

In specific cellular contexts, such as OPA1-deficient mouse embryonic fibroblasts (MEFs), cells exhibit impaired mitochondrial function and reduced glucose oxidation. nih.gov To compensate, these cells activate glutamine-dependent reductive carboxylation to produce cytosolic citrate (B86180), which serves as a primary source of acetyl-CoA for essential processes like lipid synthesis. researchgate.netnih.gov This metabolic adaptation is critically dependent on the activity of cytosolic isocitrate dehydrogenase 1 (IDH1). larvol.comnih.gov

Reductive carboxylation involves the conversion of glutamine-derived α-ketoglutarate to isocitrate and then citrate, a reaction catalyzed by IDH1 in the cytoplasm. nih.govbiorxiv.orgnih.gov By selectively inhibiting IDH1, this compound effectively blocks this compensatory metabolic pathway. larvol.comresearchgate.net This prevention of cytosolic glutamine reductive carboxylation disrupts the supply of essential building blocks for the cell. nih.gov

Inhibition of Lipid Synthesis (in specific cellular contexts)

A direct consequence of this compound's action on glutamine metabolism is the inhibition of lipid synthesis, particularly in cells that rely on IDH1-mediated reductive carboxylation. molnova.comresearchgate.netresearchgate.net Lipogenesis, the process of synthesizing fatty acids, is essential for cell proliferation and requires a steady supply of precursors, most notably cytosolic citrate. nih.govwikipedia.org

In OPA1-deficient MEFs, where reductive carboxylation of glutamine is the main route for citrate production, the inhibition of IDH1 by this compound leads to a significant repression of lipid synthesis. larvol.comresearchgate.netnih.gov Isotope tracing studies using [U-13C]glutamine have confirmed that this compound treatment can completely block the synthesis of fatty acids like palmitate in these cells. nih.gov This disruption of lipid production is a key factor leading to the observed block in cell proliferation in this specific cellular context. larvol.comnih.gov Furthermore, the inhibition of IDH1 can also contribute to decreased lipid production by reducing the levels of NADPH, a vital coenzyme for the anabolic reactions of fatty acid synthesis.

Preclinical Research Models and Methodologies for Gsk321

In Vitro Research Models

In vitro studies provide a controlled environment to assess the direct impact of GSK321 on cells harboring IDH1 mutations and on the mutant enzyme itself.

Cell Line-Based Assays

Cell line-based assays are fundamental to evaluating the cellular potency and effects of this compound. These models utilize cancer cell lines with known IDH1 mutations, allowing for reproducible experiments and detailed analysis of cellular responses.

HT1080 fibrosarcoma cells, which endogenously harbor the R132C IDH1 mutation and exhibit elevated levels of the oncometabolite 2-hydroxyglutarate (2-HG), are a key model for studying this compound. Treatment with this compound has been shown to potently inhibit intracellular 2-HG production in HT1080 cells. An EC50 value of 85 nM for the inhibition of intracellular 2-HG production was determined after 24 hours of treatment by LC-MS/MS analysis. nih.govmedchemexpress.commedkoo.com this compound also led to a marked decrease in histone H3K9 dimethylation (H3K9me2) levels in R132C IDH1 expressing HT1080 cells within 48 hours of treatment. nih.govmedchemexpress.com These findings indicate that this compound effectively targets the metabolic consequences of the IDH1 R132C mutation in this cell line.

Primary AML cells isolated from patients with IDH1 mutations (R132G, R132C, and R132H) serve as a highly relevant model for assessing this compound's effects in a disease context. This compound has been shown to stably decrease 2-HG production in several different IDH1 mutant AML cells ex vivo within a 2–3 week timeframe. nih.govresearchgate.netnih.gov Specifically, treatment with 3 μM this compound for 6 days resulted in a significant decrease in intracellular 2-HG across R132G (0.13-fold ± 0.1-fold), R132C (0.15-fold ± 0.2-fold), and R132H (0.29-fold) IDH1 mutant AML cells compared to controls. nih.gov This stable inhibition of intracellular 2-HG was maintained for up to 14-15 days and even up to 22 days in some cases. nih.govmedchemexpress.comresearchgate.net

Beyond 2-HG reduction, this compound treatment in primary IDH1 mutant AML cells has demonstrated effects on cell proliferation and differentiation. Interestingly, an initial transient increase in cell numbers (2-fold to 15-fold) was observed in IDH1 mutant AML cells treated with this compound, peaking around day 9 before reverting to control levels after 14 or 15 days. nih.govmedchemexpress.comresearchgate.net Cell cycle analysis revealed a significant decrease in quiescent (G0)-phase cells and a corresponding increase in G1-phase cells in R132G and R132C IDH1 mutant AML cells after 7 days of treatment. nih.govmedchemexpress.comresearchgate.net While an initial increase in viable cells was seen at 7 days in R132G and R132C mutants, this was followed by decreased viability and increased cell death after 15 days. researchgate.net These findings suggest that this compound can influence the cell cycle and viability of primary IDH1 mutant AML cells, in addition to its primary effect on 2-HG levels.

Engineered or patient-derived tumor cell lines expressing specific IDH1 mutations are also utilized to study this compound. These models allow for the investigation of this compound's activity across a broader spectrum of IDH1 mutations and in different cancer types. While the search results specifically highlight HT1080 and primary AML cells, the literature indicates that engineered or patient-derived cell lines are commonly used in the preclinical assessment of mutant IDH1 inhibitors to confirm activity across various mutations and cellular contexts. biorxiv.orgmdpi.commdpi.com this compound has been assessed against three mutant forms of protein (R132H, C, and G) and in HT1080 cells. biorxiv.org

Primary IDH1 Mutant Acute Myeloid Leukemia (AML) Cells (R132G, R132C, R132H)

Biophysical and Biochemical Techniques

Biophysical and biochemical techniques are crucial for understanding the direct interaction between this compound and the mutant IDH1 enzyme, as well as the functional consequences of this interaction.

Enzyme kinetic studies provide detailed information about how this compound inhibits the enzymatic activity of mutant IDH1. These studies often measure the production of 2-HG or the consumption/production of NADPH, which are key components of the IDH1 catalytic cycle.

This compound is described as a highly potent inhibitor of mutant IDH1 enzymes, with low nanomolar IC50 values. nih.govmedchemexpress.comresearchgate.netmedchemexpress.com Biochemical studies have determined IC50 values of 4.6 nM against R132H, 3.8 nM against R132C, and 2.9 nM against R132G mutant IDH1. nih.govmedchemexpress.comresearchgate.netmedchemexpress.com this compound showed modest activity against wild-type (WT) IDH1 with an IC50 of 46 nM, demonstrating selectivity for the mutant forms. nih.govmedchemexpress.comresearchgate.netmedchemexpress.com Biochemical potency was found to be comparable whether measured by 2-HG production or NADPH oxidation assays. nih.govresearchgate.net

Structural and kinetic evaluations suggest that this compound binds to an allosteric site on IDH1. nih.govresearchgate.netnih.govmdpi.comfrontiersin.orgchemicalprobes.org This binding is proposed to inhibit enzyme turnover by locking the enzyme into an open, catalytically inactive conformation. nih.govresearchgate.netnih.govchemicalprobes.org The allosteric nature of the interaction allows this compound to inhibit multiple mutant forms of IDH1. nih.govresearchgate.net Unlike inhibitors that compete with NADPH, this compound's non-competitive mechanism versus NADPH is considered an advantage, as it helps retain potency in cells where NADPH concentrations can be high. nih.govresearchgate.net Thermal shift analysis has shown that this compound can bind to IDH1 R132H in the presence or absence of NADPH, indicating binding to both cofactor-free and NADPH-saturated enzyme. nih.govresearchgate.net

The following table summarizes key biochemical and cellular IC50/EC50 data for this compound:

| Assay Type | Target/Cell Line | Mutation | Metric | Value | Citation |

| Biochemical | IDH1 Enzyme | R132H | IC50 | 4.6 nM | nih.govmedchemexpress.comresearchgate.netmedchemexpress.com |

| Biochemical | IDH1 Enzyme | R132C | IC50 | 3.8 nM | nih.govmedchemexpress.comresearchgate.netmedchemexpress.com |

| Biochemical | IDH1 Enzyme | R132G | IC50 | 2.9 nM | nih.govmedchemexpress.comresearchgate.netmedchemexpress.com |

| Biochemical | IDH1 Enzyme | WT | IC50 | 46 nM | nih.govmedchemexpress.comresearchgate.netmedchemexpress.com |

| Cellular (HT1080) | HT1080 Fibrosarcoma Cells | R132C | EC50 (2-HG) | 85 nM | nih.govmedchemexpress.commedkoo.com |

This compound is a chemical compound that has been investigated in preclinical research, primarily for its activity as an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Research methodologies employed to understand its effects and mechanisms include various biochemical, cellular, and structural approaches.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used technique in metabolomics for identifying and quantifying low-molecular-weight compounds in biological samples. lcms.czbiorxiv.org In the context of this compound research, LC-MS/MS has been instrumental in analyzing the levels of 2-hydroxyglutarate (2-HG), an oncometabolite produced by mutant IDH1. nih.govfrontiersin.orgresearchgate.netmedchemexpress.com

Studies utilizing LC-MS/MS have shown that this compound potently inhibits intracellular 2-HG production in cells harboring IDH1 mutations. For instance, treatment of HT1080 fibrosarcoma cells, which possess an R132C IDH1 mutation and elevated 2-HG levels, with this compound resulted in a significant reduction of intracellular 2-HG. nih.govmedchemexpress.com An EC₅₀ of 85 nM for inhibiting intracellular 2-HG production in HT1080 cells after 24 hours of treatment has been determined using LC-MS/MS analysis. nih.govmedchemexpress.com The reduction in 2-HG levels was found to be rapid following compound addition, with maximal inhibition achieved within 24 hours. nih.gov Furthermore, the effect on 2-HG levels was observed to be reversible, with levels recovering after compound washout. nih.gov

LC-MS/MS has also been used to assess the effect of this compound on 2-HG levels in primary IDH1 mutant acute myeloid leukemia (AML) cells, showing a concentration-dependent decrease in intracellular 2-HG. researchgate.netresearchgate.net

Crystallography and Structural Biology (e.g., X-ray Diffraction of this compound-IDH1 Complex)

Crystallography and structural biology techniques, such as X-ray diffraction, are crucial for understanding the three-dimensional structure of proteins and how small molecules like this compound interact with them. X-ray crystallography has been employed to determine the binding mode of this compound with mutant IDH1. nih.govfrontiersin.orgcore.ac.ukmdpi.comresearchgate.net

A crystal structure of this compound bound to the R132H IDH1 homodimer in the presence of NADP⁺ has been obtained at 2.25 Å resolution. nih.gov This structure revealed that this compound binds to an allosteric pocket located at the dimer interface of the IDH1 enzyme when it is in an open, cofactor-bound conformation. nih.govfrontiersin.orgmdpi.com The binding of this compound to this allosteric site locks the enzyme in a catalytically inactive conformation. core.ac.ukmdpi.com Notably, this compound does not make direct contact with the NADP⁺ cofactor or the mutated residue at position 132 (His132) within the complex structure. nih.govfrontiersin.org The allosteric binding pocket for this compound is primarily formed by residues such as Ile128, Pro127, Trp124, Arg119, and Leu120. nih.govfrontiersin.org The 4-fluorophenyl group of this compound occupies a lipophilic region within this pocket. nih.gov The binding stoichiometry has been observed as two molecules of inhibitor binding per IDH1 dimer. core.ac.ukacs.org

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a method used to study target engagement of a compound within cells. It is based on the principle that when a ligand binds to a protein, it often increases the protein's thermal stability. biorxiv.orgresearchgate.netresearchgate.netpelagobio.com This increased stability can be measured by assessing the amount of soluble protein remaining after heating cells to different temperatures. biorxiv.orgresearchgate.netresearchgate.net

While direct CETSA data specifically for this compound was not extensively detailed in the provided information, chemoproteomic studies using a functionalized analog of this compound immobilized on beads were employed to assess target binding in cell lysates. thesgc.orgchemicalprobes.org This approach, which can be complementary to CETSA in assessing target interaction, demonstrated the selectivity of this chemical series for IDH1. thesgc.orgchemicalprobes.org

Chemoproteomic Approaches for Selectivity Profiling

Chemoproteomic approaches are utilized to globally assess the binding selectivity of a compound to its intended target within a complex biological mixture, such as a cell lysate. nih.govthesgc.orgchemicalprobes.orgresearchgate.net These methods can identify proteins that interact with a compound, providing insights into potential off-target binding. nih.govthesgc.orgchemicalprobes.org

A chemoproteomic approach was used to evaluate the selectivity of this compound. nih.govcore.ac.uk In this method, a functionalized derivative of this compound was immobilized on beads and incubated with HT1080 cell lysate. thesgc.orgchemicalprobes.org Proteins that bound to the immobilized compound were then identified using mass spectrometry. thesgc.orgchemicalprobes.org This analysis demonstrated high selectivity of this compound for IDH1 within the cellular lysate context. nih.govcore.ac.ukthesgc.orgchemicalprobes.org Competition experiments, where excess free this compound was included, showed that this compound specifically competed IDH1 from the immobilized matrix, further confirming its selective interaction with IDH1. nih.gov

Cellular and Molecular Biology Techniques

Flow Cytometry for Differentiation Marker Expression

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. It is commonly used to quantify the expression of specific cell surface or intracellular markers, which can indicate cell type, differentiation status, or activation state. acs.org In the study of this compound, flow cytometry has been used to assess the induction of differentiation in IDH1 mutant cells. nih.govmedchemexpress.comresearchgate.netuni-heidelberg.de

Treatment with this compound has been shown to induce granulocytic differentiation in IDH1 mutant AML cells. nih.govmedchemexpress.comresearchgate.net This differentiation was confirmed by flow cytometry through the increased expression of the granulocytic marker CD15. nih.govresearchgate.net A consistent increase in CD15-positive cells was observed in R132G, R132C, and R132H IDH1 mutants after treatment with this compound. nih.govresearchgate.net Quantification of flow cytometry data revealed a significant increase in the percentage of CD15 expressing differentiating cells following treatment with this compound compared to control treatments. nih.govresearchgate.net Additionally, flow cytometric analysis has shown a decrease in the fraction of leukemic blast cells (CD45low/+ SSClow) and a significant increase in the granulocytic/monocytic (G/M; SSC high CD45+) cell fraction in IDH1 mutant AML cells treated with this compound. nih.gov Upregulation of CD15 in both blast and G/M cell fractions upon this compound treatment has also been noted. researchgate.net

Below is a table summarizing the observed fold change in CD15-positive cells after this compound treatment in different IDH1 mutants:

| IDH1 Mutation | Fold Change in CD15-positive cells (vs. control) |

| R132G | 7.4 ± 0.4 nih.govresearchgate.net |

| R132C | 1.9 ± 0.6 nih.govresearchgate.net |

| R132H | 9.0 ± 7.2 nih.govresearchgate.net |

Cell Cycle Analysis (e.g., Hoechst and Pyronin-Y Staining)

Cell cycle analysis is a technique used to determine the proportion of cells in different phases of the cell cycle (G0, G1, S, G2/M). This is often achieved by staining cells with fluorescent dyes that bind to DNA and/or RNA, followed by analysis using flow cytometry. ucl.ac.ukmdpi.com Hoechst 33342 is a DNA-binding dye, while Pyronin Y stains RNA. ucl.ac.ukmdpi.com Using these dyes in combination allows for the distinction between quiescent (G0) and actively cycling (G1) cells based on their RNA content. ucl.ac.ukmdpi.com

Cell cycle analysis using Hoechst and Pyronin-Y staining has been performed to investigate the effects of this compound on the proliferation of IDH1 mutant AML cells. researchgate.netresearchgate.net After 7 days of treatment with this compound, a reproducible and significant decrease in quiescent (G0)-phase cells and a corresponding increase in G1-phase cells were observed in R132G and R132C IDH1 mutant AML cells. researchgate.net Similar cell cycle changes were also noted in R132H IDH1 mutant AML cells after treatment. researchgate.net This suggests that this compound treatment can influence the cell cycle distribution of IDH1 mutant cells, potentially driving them out of quiescence. However, by day 15 of treatment, no notable differences in cell cycling were observed. researchgate.net

Below is a table summarizing the observed percentage of G0-phase cells after 7 days of treatment with this compound or controls in IDH1 mutant AML cells:

| IDH1 Mutation | Treatment | Percentage of G0-phase cells |

| R132G | This compound | 36.7 ± 4.4% researchgate.net |

| R132G | GSK990 | 65.7 ± 6.5% researchgate.net |

| R132G | DMSO | 64.9 ± 2.4% researchgate.net |

| R132C | This compound | 24.0 ± 11.8% researchgate.net |

| R132C | GSK990 | 54.1 ± 3.8% researchgate.net |

| R132C | DMSO | 56.6 ± 15.3% researchgate.net |

Gene Expression Profiling (e.g., Microarrays, RNA Sequencing)

Gene expression profiling techniques, such as RNA sequencing, are valuable tools for understanding the global transcriptional changes induced by this compound treatment in IDH1-mutant cells. While specific detailed gene expression profiling data for this compound was not extensively detailed in the search results, related studies on other IDH1 inhibitors and the broader context of IDH1-mutant AML provide insight into expected findings.

In IDH1-mutant AML, the accumulation of 2-HG leads to epigenetic dysregulation, affecting the expression of genes involved in hematopoietic differentiation and proliferation frontiersin.orgnih.govnih.govmdpi.com. Treatment with IDH1 inhibitors is expected to reverse these transcriptional changes, promoting differentiation and reducing the expression of stemness-associated genes nih.gov. For instance, treatment with the IDH1 inhibitor BAY1436032 in patient-derived xenograft models of IDH1-mutant AML led to reduced expression of stemness-associated genes and inhibition of E2F transcription factors, while the activity of myeloid transcription factors like PU.1 was upregulated nih.gov. Given this compound's similar mechanism of action as a mutant IDH1 inhibitor, comparable changes in gene expression profiles would be anticipated, reflecting the reversal of the differentiation block and a shift towards a more differentiated phenotype.

DNA Methylation Analysis (e.g., Bisulfite Sequencing)

Mutations in IDH1 lead to the production of high levels of 2-HG, which competitively inhibits α-ketoglutarate-dependent dioxygenases, including TET methylcytosine dioxygenases frontiersin.orgnih.govnih.govmdpi.com. This inhibition results in aberrant DNA hypermethylation, particularly at CpG islands, contributing to the CpG Island Methylator Phenotype (CIMP) observed in IDH1-mutant cancers frontiersin.orgnih.govnih.govmdpi.com.

Further analysis indicated that differentially methylated cytosines (DMCs) were frequently located near transcription start sites nih.gov. Strikingly, treatment with this compound led to the hypomethylation of approximately 70% (546 out of 784) of CpGs associated with genes previously identified as hypermethylated in IDH1 or IDH2-mutant AML, indicating a significant reversal of the hypermethylation phenotype (P < 0.0001) nih.govresearchgate.net.

Western Blotting for Protein Expression and Modification (e.g., Histone Methylation)

Western blotting is a key technique used to assess the impact of this compound on protein expression and post-translational modifications, particularly histone methylation, which is significantly altered in IDH1-mutant cells due to elevated 2-HG frontiersin.orgnih.govnih.govmdpi.com.

Elevated 2-HG levels inhibit αKG-dependent enzymes, including Jumonji C (JmjC) domain-containing histone demethylases, leading to increased histone methylation frontiersin.orgnih.govnih.govmdpi.com. Preclinical studies have evaluated the effect of this compound on histone methylation in IDH1-mutant cell lines. In R132C IDH1-mutant HT1080 fibrosarcoma cells, treatment with this compound induced markedly decreased levels of histone H3 lysine (B10760008) 9 dimethylation (H3K9me2) within 48 hours medchemexpress.comnih.govarctomsci.com. This finding is consistent with the expected reversal of 2-HG-mediated inhibition of histone demethylases nih.govnih.gov. While this compound specifically showed this effect on H3K9me2 in HT1080 cells, other IDH1 inhibitors have been shown to reduce levels of other histone methylation marks, such as H3K4me3, H3K9me3, H3K27me3, and H3K36me3, in primary IDH1-mutant AML cells nih.govuni-heidelberg.debiorxiv.org.

Western blotting is also used to evaluate the expression levels of proteins involved in differentiation and other cellular processes affected by this compound treatment.

Here is a summary of Western Blotting findings related to histone methylation:

| Cell Line | IDH1 Mutation | Treatment | Duration | Observed Effect on Histone Methylation | Reference |

| HT1080 fibrosarcoma cells | R132C | This compound | 48 hours | Decreased H3K9me2 levels | medchemexpress.comnih.govarctomsci.com |

Ex Vivo Research Models

Ex vivo research models utilize cells or tissues isolated from patients or animals, allowing for the study of drug effects in a more physiologically relevant context than cell lines alone.

Patient-Derived Primary AML Cells

Patient-derived primary AML cells are crucial ex vivo models for evaluating the effects of this compound on primary leukemic cells with endogenous IDH1 mutations medchemexpress.commedkoo.comnordicbiosite.comfrontiersin.orgnih.govarctomsci.com. These models retain the complex genetic and epigenetic landscape of the patient's leukemia, providing a more accurate representation of the disease than established cell lines nih.govnih.gov.

Primary IDH1-mutant AML cells from patients, including those with R132G, R132C, and R132H mutations, have been treated ex vivo with this compound medchemexpress.comnordicbiosite.comnih.govarctomsci.com. These studies involve culturing the cells in appropriate media, often supplemented with cytokines to maintain viability and mimic the bone marrow microenvironment nih.govnih.gov. Comparing the response of IDH1-mutant cells to healthy donor or IDH1 wild-type AML cells treated with this compound or inactive controls (such as GSK990) is essential for confirming the mutant-specific activity of this compound medchemexpress.comnordicbiosite.comnih.govarctomsci.com.

Evaluation of Differentiation and 2-HG Reduction

A primary goal of targeting mutant IDH1 in AML is to reduce the aberrant production of 2-HG and reverse the differentiation block frontiersin.orgnih.gov. Ex vivo studies with patient-derived primary AML cells are critical for evaluating these effects.

This compound treatment of primary IDH1-mutant AML cells has consistently shown a concentration-dependent decrease in intracellular 2-HG levels medchemexpress.comnordicbiosite.comnih.govresearchgate.netarctomsci.com. For example, treatment of R132G IDH1 AML cells ex vivo with increasing concentrations of this compound resulted in a significant decrease in intracellular 2-HG, with 78% inhibition observed at a concentration of 1.7 µM medchemexpress.comnordicbiosite.comnih.govarctomsci.com. Stable inhibition of 2-HG has been maintained for up to 22 days in suspension cultures medchemexpress.comnordicbiosite.comnih.govarctomsci.com.

Concurrent with 2-HG reduction, this compound induces myeloid differentiation in IDH1-mutant AML cells medchemexpress.commedkoo.comnordicbiosite.comnih.govarctomsci.com. Morphological changes consistent with granulocytic differentiation, including an increase in cells with indented and segmented nuclei, have been observed nih.gov. Quantification of differentiating cells has shown a significant increase upon this compound treatment compared to controls nih.gov. Flow cytometric analysis has demonstrated a decrease in the fraction of leukemic blast cells (CD45low/+ SSClow) and a significant increase in the granulocytic/monocytic (G/M; SSChigh CD45+) cell fraction after this compound treatment nih.gov. An increase in myeloid differentiation markers like CD15 and CD33 has also been observed nih.gov.

Here is a summary of 2-HG reduction data in ex vivo models:

| Cell Type | IDH1 Mutation | This compound Concentration | Duration | 2-HG Reduction (% Inhibition or Fold Change) | Reference |

| R132G IDH1 AML cells | R132G | 1.7 µM | Not specified | 78% inhibition | medchemexpress.comnordicbiosite.comnih.govarctomsci.com |

| IDH1 mutant AML cells (R132G, R132C, R132H) | Various | 3 µM | 6 days | R132G: 0.13-fold ± 0.1-fold; R132C: 0.15-fold ± 0.2-fold; R132H: 0.29-fold (relative to DMSO) | medchemexpress.comnordicbiosite.comnih.govarctomsci.com |

| IDH1 mutant AML cells | Various | 3 µM | Up to 22 days | Stable inhibition maintained | medchemexpress.comnordicbiosite.comnih.govarctomsci.com |

In Vivo Research Models (Non-Human)

Non-human in vivo models are essential for evaluating the efficacy of this compound in a living system, assessing its impact on tumor growth, differentiation, and the leukemic burden.

While this compound itself has been primarily characterized in preclinical studies, a structurally related compound with improved pharmacokinetic properties, referred to as GSK864, has been utilized to assess the effects of IDH1 inhibition in an in vivo xenograft model nih.govresearchgate.net.

In these models, IDH1-mutant human AML cells are transplanted into immunocompromised mice (e.g., NSG mice) to establish a human leukemia xenograft nih.govnih.gov. Treatment with the IDH1 inhibitor (GSK864 in this case) is then initiated. Studies using GSK864 in such models have shown a decrease in 2-HG levels in IDH1-mutant AML cells in treated mice nih.gov. Furthermore, treatment resulted in a significant decrease in the percentage of blast cells (SSClow CD45low/+) and a relative increase in mature lymphoid and granulocytic/monocytic cells, indicating the induction of differentiation in vivo nih.gov. Analysis of bone marrow cells for markers of early differentiation revealed slightly increased numbers of human CD45+ CD38+ cells nih.gov. Cytomorphology analysis also supported the differentiation findings nih.gov. Importantly, treatment with GSK864 in these in vivo models led to a reduction in leukemic blasts medchemexpress.comarctomsci.com.

These in vivo studies using a related compound provide strong evidence that targeting mutant IDH1 with inhibitors like this compound can effectively reduce the leukemic burden and induce differentiation in a living system.

Xenograft Models (e.g., IDH1-Mutant AML Xenografts in Immunodeficient Mice)

Xenograft models, such as those using IDH1-mutant AML cells engrafted in immunodeficient mice, have been utilized to evaluate the in vivo effects of this compound and structurally related compounds. While direct in vivo studies with this compound in xenograft models are mentioned, a structurally related compound with improved pharmacokinetic properties, GSK864, was specifically developed and tested in these models nih.govbioworld.com. In these models, GSK864 was shown to reduce leukemic blasts nih.govarctomsci.com.

Assessment of Leukemic Blast Reduction

Assessment of leukemic blast reduction is a key endpoint in preclinical studies of IDH1 inhibitors in AML models. Treatment with this compound has been shown to decrease the fraction of leukemic blast cells in ex vivo studies using IDH1-mutant AML cells nih.govresearchgate.net. This reduction in blasts is accompanied by an increase in the granulocytic/monocytic cell fraction, indicating the induction of myeloid differentiation nih.govresearchgate.net. In vivo studies with the related compound, GSK864, also demonstrated a significant decrease in the percentage of blast cells and a relative increase in mature myeloid cells nih.govarctomsci.com.

Table 1: Effect of this compound on Leukemic Blast Reduction in IDH1-Mutant AML Cells (Ex Vivo)

| Treatment | Fold Change in Leukemic Blast Fraction (vs. DMSO) |

| This compound | 0.7 ± 0.1 researchgate.net |

| GSK990 (inactive inhibitor) | 1.0 ± 0.04 researchgate.net |

| DMSO | 1.0 researchgate.net |

Evaluation of 2-HG Levels in Murine Models

A critical aspect of evaluating IDH1 inhibitors is their ability to reduce the production of the oncometabolite 2-HG. This compound has been shown to stably decrease intracellular 2-HG production in various IDH1-mutant AML cells ex vivo nih.govmedchemexpress.comarctomsci.com. This effect was concentration-dependent and maintained over several days nih.govmedchemexpress.comarctomsci.com. In murine models, treatment with this compound or GSK864 led to decreased 2-HG levels in IDH1-mutant AML cells nih.govarctomsci.com.

Table 2: Effect of this compound on Intracellular 2-HG Levels in IDH1-Mutant AML Cells (Ex Vivo)

| IDH1 Mutation | Fold Change in Intracellular 2-HG (vs. DMSO) after this compound Treatment |

| R132G | 0.13 ± 0.1 nih.govarctomsci.com |

| R132C | 0.15 ± 0.2 nih.govarctomsci.com |

| R132H | 0.29 nih.govarctomsci.com |

Studies with Structurally Related Compounds Possessing Improved Pharmacokinetics (e.g., GSK864)

While this compound demonstrated potent inhibitory activity against mutant IDH1, a structurally related compound, GSK864, was developed with improved pharmacokinetic properties for in vivo studies nih.govfrontiersin.orgresearchgate.netacs.org. GSK864 also inhibited 2-HG production in IDH1 mutant cells nih.govresearchgate.net. Studies with GSK864 in murine xenograft models provided in vivo evidence of the efficacy of this chemical series in reducing leukemic blasts and inducing differentiation nih.govarctomsci.com. The improved pharmacokinetic profile of GSK864 made it more suitable for in vivo investigations compared to this compound nih.govfrontiersin.orgresearchgate.netacs.org.

Computational and In Silico Methodologies

Computational and in silico methodologies have played a role in understanding the interaction of this compound with its target and in the identification of related compounds.

Molecular Docking and Dynamics Simulations for Binding Mode Analysis

Molecular docking and dynamics simulations have been employed to analyze the binding mode of this compound to mutant IDH1. Crystal structures of this compound bound to R132H IDH1 homodimer have been obtained, revealing that this compound binds to an allosteric pocket formed when the enzyme is in an open, cofactor-bound conformation nih.govfrontiersin.orgmdpi.com. This binding is primarily mediated by hydrogen bonds to the protein backbone nih.govmdpi.com. The allosteric nature of this interaction is consistent with this compound's ability to inhibit multiple mutant forms of IDH1 nih.gov. Molecular docking studies have also been used to compare the binding energies of various IDH1 inhibitors, with this compound showing favorable binding energy civilica.com.

Comparative Analysis with Other Mutant Idh1 Inhibitors